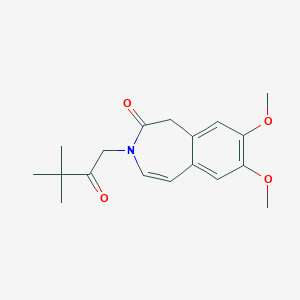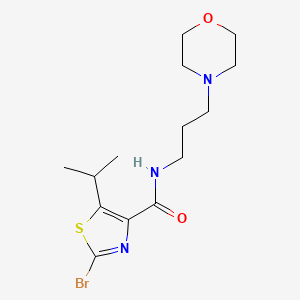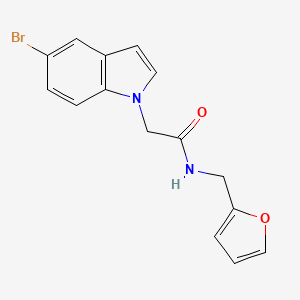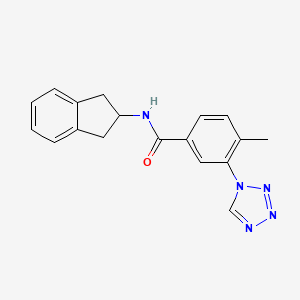
3-(3,3-dimethyl-2-oxobutyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-dimethyl-2-oxobutyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the class of benzazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethyl-2-oxobutyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,3-dimethyl-2-oxobutanoic acid with appropriate benzazepine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethyl-2-oxobutyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted benzazepines .
Scientific Research Applications
3-(3,3-dimethyl-2-oxobutyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives, such as:
- 3,3-dimethyl-2-oxobutanoic acid
- 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Uniqueness
What sets 3-(3,3-dimethyl-2-oxobutyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-oxobutyl)-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C18H23NO4/c1-18(2,3)16(20)11-19-7-6-12-8-14(22-4)15(23-5)9-13(12)10-17(19)21/h6-9H,10-11H2,1-5H3 |
InChI Key |
ANUOOXWGLQVTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147808.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)acetamide](/img/structure/B11147814.png)
![4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11147821.png)
![6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11147826.png)
![N-[2-(4-pyridyl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147832.png)

![N-{2-[(1E)-1-cyano-2-(2-nitrophenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}furan-2-carboxamide](/img/structure/B11147839.png)
![6-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11147851.png)
![6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11147855.png)

![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147875.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147882.png)
